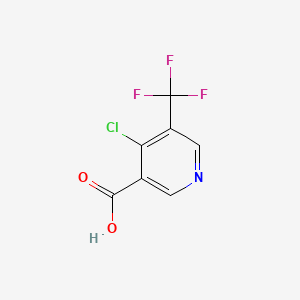

4-氯-5-(三氟甲基)烟酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Chloro-5-(trifluoromethyl)nicotinic acid is a trifluoromethyl-containing aromatic compound with unique biological activity . It can be used as a precursor material for the preparation of other pesticides or medicines . It is a key intermediate of flonicamid, a highly effective insecticide .

Synthesis Analysis

The synthesis of 4-(Trifluoromethyl)nicotinic acid involves adding 5g (0.0192mol) Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate to a 100mL three-necked flask, along with 0.3g of 10% Pd/C (water content 63.45%), 5.25g (0.0389mol) CH3COONa 3H2O, and 20mL ethanol . After stirring and dissolving, nitrogen was replaced 3 times to discharge air, after hydrogen replacement 2 times, the reaction was stirred at room temperature for 8h under a hydrogen atmosphere until no hydrogen was absorbed to complete the reaction, and suction filtration was recovered .Molecular Structure Analysis

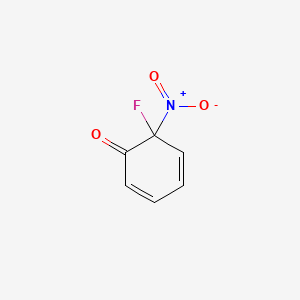

The molecular structure of 4-(Trifluoromethyl)nicotinic acid is C7H3ClF3NO2 . The crystal structure of 4-(trifluoromethyl)nicotinic acid crystallizes in monoclinic, P 2 1 / c group with one molecule in the asymmetric unit . All of the C and N atoms are nearly co-planar .科学研究应用

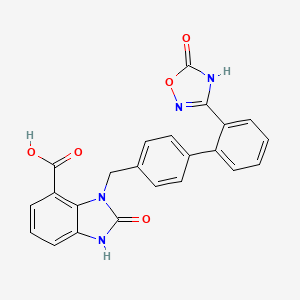

HCV NS5B 聚合酶抑制

4-氯-5-(三氟甲基)烟酸用于制备吡啶甲酰胺,这些吡啶甲酰胺作为HCV NS5B 聚合酶的棕榈位抑制剂。该应用对于通过靶向病毒复制过程来开发丙型肝炎病毒 (HCV) 治疗方法具有重要意义 .

CRAC 通道抑制

该化合物还可以合成成吡唑基羧酰胺,用作Ca2+ 释放激活 Ca2+ (CRAC) 通道的抑制剂。CRAC 通道在多种细胞功能中至关重要,包括免疫反应和肌肉收缩 .

三氟甲基吡啶的合成

三氟甲基吡啶 (TFMP) 源自 4-氯-5-(三氟甲基)烟酸,由于氟原子和吡啶部分的存在,其具有独特的物理化学性质。预计这些衍生物将在各种生物活性中具有新颖的应用 .

化学合成中间体

该化合物由于其结构特性,在各种化学反应中用作有用的合成中间体,促进了多种化学实体的合成 .

药物研究

安全和危害

未来方向

作用机制

Target of Action

It is known to be a useful synthetic intermediate .

Mode of Action

It is known to be a precursor material for the preparation of other compounds with biological activity .

Biochemical Pathways

4-Chloro-5-(trifluoromethyl)nicotinic acid can be used to prepare pyridine carboxamides as palm site inhibitors of HCV NS5B polymerase . It can also be used to synthesize pyrazole-based benzamides as inhibitors of the Calcium Release-Activated Calcium (CRAC) channel .

Pharmacokinetics

The compound’s solubility in dmso and methanol suggests that it may have good bioavailability.

Result of Action

Its use as a precursor in the synthesis of other biologically active compounds suggests that it may have indirect effects on cellular processes .

Action Environment

The action of 4-Chloro-5-(trifluoromethyl)nicotinic acid may be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored at room temperature . Additionally, its solubility in DMSO and methanol suggests that its action may be influenced by the solvent environment.

属性

IUPAC Name |

4-chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO2/c8-5-3(6(13)14)1-12-2-4(5)7(9,10)11/h1-2H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOGYKVXUPVYMSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)C(F)(F)F)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Azeto[1,2-a]pyrrolo[3,4-c]pyrrole](/img/structure/B569218.png)

![N-[Benzo[a]pyren-4-yl]acetamide](/img/structure/B569228.png)